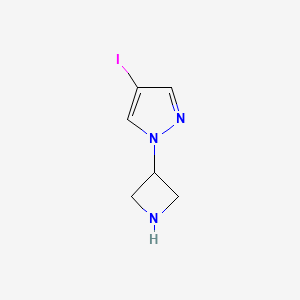![molecular formula C9H14Cl2N6 B1374147 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride CAS No. 1332528-94-5](/img/structure/B1374147.png)
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride
Overview
Description
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride (5-PIPT-DHC) is a synthetic compound that is used in a variety of scientific research applications. It is a piperazinyl-containing heterocyclic compound that is structurally similar to other piperazinyl-containing compounds, such as the anticonvulsant drug phenytoin. 5-PIPT-DHC has been studied extensively for its potential use in a variety of applications, including as an anticonvulsant, an inhibitor of the enzyme acetylcholinesterase, and as a potential therapeutic agent for the treatment of Alzheimer’s disease. In addition, 5-PIPT-DHC has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Scientific Research Applications
Biological and Therapeutic Properties
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride and its derivatives have been extensively studied for their diverse biological properties. These compounds have shown promise in various medicinal applications, such as anticancer, antiparasitic, and antibacterial treatments. For instance, certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrate significant activity against multiple biological targets and diseases, highlighting their potential in therapeutic applications (Pinheiro et al., 2020).
Pharmacological Applications
The pharmacological relevance of this compound derivatives is evident in their use as receptor antagonists. These compounds have been developed as potent and selective adenosine A2a receptor antagonists, which are particularly significant in the treatment of Parkinson's disease (Vu et al., 2004). Additionally, they have been explored for their anti-inflammatory and analgesic properties, further demonstrating their versatility in pharmacological applications (Di Braccio et al., 2014).
Synthetic Chemistry and Structural Studies
The synthesis and structural analysis of [1,2,4]triazolo[4,3-a]pyrimidine derivatives, including this compound, are crucial for their development and application in various fields. The synthesis involves complex chemical reactions and often requires the use of advanced techniques such as microwave irradiation and X-ray diffraction analysis for structural confirmation (Salgado et al., 2011). These studies are essential for understanding the molecular framework and for the design of new compounds with enhanced biological activities.
Mechanism of Action
Target of Action
The primary target of 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression . It also induces apoptosis within cells , leading to cell death and a decrease in cell proliferation .
Biochemical Analysis
Biochemical Properties
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of target proteins involved in cell cycle progression. Additionally, it interacts with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (hepatocellular carcinoma) . The compound influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. It induces apoptosis in cancer cells, thereby reducing their viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with CDK2 and other biomolecules . It inhibits the activity of CDK2 by binding to its active site, preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis. The compound also affects gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature . Its degradation products and long-term effects on cellular function need further investigation. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound’s metabolites can influence metabolic flux and alter the levels of key metabolites in cells. Understanding these pathways is crucial for optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by factors such as its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
properties
IUPAC Name |
5-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.2ClH/c1-2-11-9-13-12-7-15(9)8(1)14-5-3-10-4-6-14;;/h1-2,7,10H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXHUMBTIWHKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=NC3=NN=CN23.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1374071.png)
![4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile](/img/structure/B1374072.png)
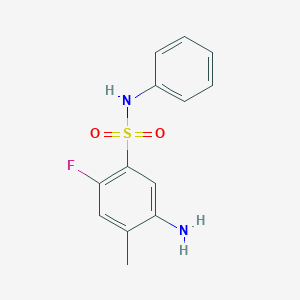
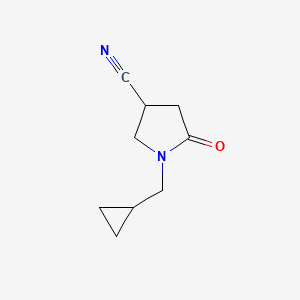
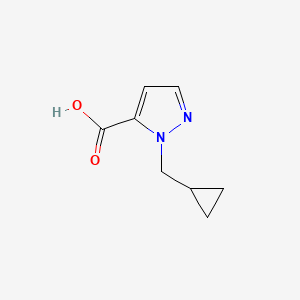
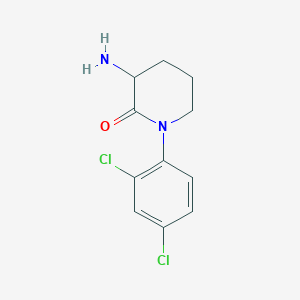
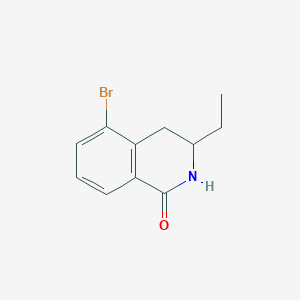

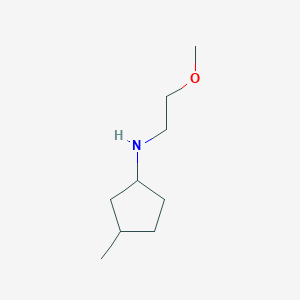

![2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1374086.png)
